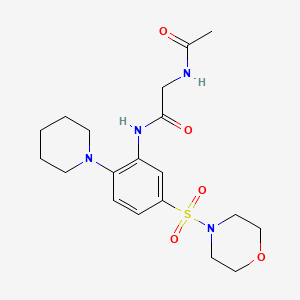![molecular formula C11H12N4O B7505859 N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as PAP-1 and has been studied extensively for its ability to modulate protein-protein interactions.
Wirkmechanismus
The mechanism of action of N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide involves its ability to bind to specific proteins and modulate their interactions. This compound has been shown to inhibit the interaction between MDM2 and p53, which is a critical pathway in the development of cancer.
Biochemical and Physiological Effects:
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments is its ability to modulate protein-protein interactions. This makes it an essential tool for the development of new drugs. However, one of the main limitations of this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide. One of the main areas of research is the development of new drugs that target specific protein-protein interactions. This compound has also shown potential applications in the treatment of autoimmune diseases and cancer. Further research is needed to understand the full potential of this compound and its mechanism of action.
Conclusion:
In conclusion, N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its ability to modulate protein-protein interactions makes it an essential tool for the development of new drugs. Further research is needed to understand the full potential of this compound and its mechanism of action.
Synthesemethoden
The synthesis of N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the reaction of 3-bromopyridine with 1-(pyrazol-1-yl)methanamine, followed by the addition of acetic anhydride.
Wissenschaftliche Forschungsanwendungen
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its ability to modulate protein-protein interactions, which is essential for the development of new drugs.
Eigenschaften
IUPAC Name |
N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9(16)12-7-10-3-4-11(13-8-10)15-6-2-5-14-15/h2-6,8H,7H2,1H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNGUOHZRMHURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)


![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)


![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)


